molecular formula C22H26N2O2 B2990264 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide CAS No. 942005-85-8

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Cat. No.: B2990264
CAS No.: 942005-85-8
M. Wt: 350.462
InChI Key: AONPQXIHCLYLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.462. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Formation of Tetracyclic Derivatives : A study explored the chemical behavior of related compounds, leading to the formation of a tetracyclic derivative through a domino rearrangement sequence, which is crucial for understanding the compound's chemical properties and potential for generating new chemical entities (Roydhouse & Walton, 2007).

Biological Activities and Potential Therapeutic Uses

  • Anticonvulsant Properties : Research on tetrahydroisoquinoline derivatives has identified compounds with significant anticonvulsant activity, indicating potential therapeutic applications for neurological disorders (Gitto et al., 2006).
  • Cancer Research : The use of a cellular proliferation marker, closely related to the compound , in PET imaging for evaluating tumor proliferation demonstrates its relevance in cancer diagnosis and treatment planning (Dehdashti et al., 2013).

Drug Discovery and Development

  • HDAC Inhibitors for Cancer Therapy : The development of tetrahydroquinoline derivatives as potent histone deacetylase (HDAC) inhibitors for treating prostate cancer cells shows the compound's potential as a lead in drug discovery (Liu et al., 2015).
  • Analgesic and Anti-Inflammatory Effects : Studies on tetrahydroisoquinoline derivatives have demonstrated pronounced analgesic and anti-inflammatory activities, suggesting their utility in developing new pain management therapies (Rakhmanova et al., 2022).

Properties

IUPAC Name

3,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-14(2)22(26)24-9-5-6-17-13-19(7-8-20(17)24)23-21(25)18-11-15(3)10-16(4)12-18/h7-8,10-14H,5-6,9H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONPQXIHCLYLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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